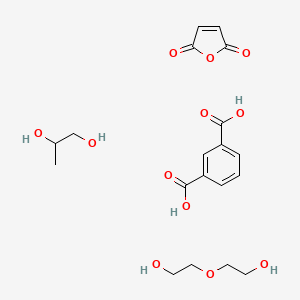

Benzene-1,3-dicarboxylic acid;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol

Description

Benzene-1,3-dicarboxylic acid (Isophthalic acid): A white crystalline solid (density: 1.526 g/cm³) with two carboxylic acid groups in the meta position on the benzene ring. It is insoluble in water and primarily used in polymer synthesis, such as polyethylene terephthalate (PET) modifications .

Furan-2,5-dione (Maleic anhydride): A cyclic anhydride with high reactivity, commonly employed in copolymerization with diols (e.g., propane-1,2-diol) to produce unsaturated polyester resins .

2-(2-Hydroxyethoxy)ethanol: A glycol ether with dual hydroxyl and ether groups, acting as a solvent or intermediate in resins and adhesives. Its structure enables hydrogen bonding and solubility in polar/nonpolar media .

Propane-1,2-diol (Propylene glycol): A versatile diol with low toxicity, used as a monomer in polyesters, antifreeze, and pharmaceutical formulations. Its vicinal diol structure facilitates condensation reactions .

Properties

CAS No. |

36346-15-3 |

|---|---|

Molecular Formula |

C19H26O12 |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

benzene-1,3-dicarboxylic acid;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol |

InChI |

InChI=1S/C8H6O4.C4H2O3.C4H10O3.C3H8O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6;1-3(5)2-4/h1-4H,(H,9,10)(H,11,12);1-2H;5-6H,1-4H2;3-5H,2H2,1H3 |

InChI Key |

GITMLKVZWKWAFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O.C(COCCO)O |

Related CAS |

36346-15-3 |

Origin of Product |

United States |

Biological Activity

Benzene-1,3-dicarboxylic acid; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; propane-1,2-diol (commonly referred to as a complex organic compound with multiple functional groups) has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and relevant research findings.

Structural Overview

The compound is composed of several functional groups:

- Benzene Ring : Provides stability and hydrophobic characteristics.

- Dicarboxylic Acid Groups : Located at the 1 and 3 positions of the benzene ring, these groups are known to interact with various biological macromolecules.

- Furan Derivative : The furan-2,5-dione moiety contributes to the compound's reactivity.

- Hydroxylated Ethylene Glycol and Propylene Glycol Moieties : These functionalities enhance solubility and reactivity in biological systems.

The molecular formula is , with a molecular weight of approximately 550.55 g/mol .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antibacterial Properties

Studies suggest that derivatives of benzene-1,3-dicarboxylic acid can inhibit bacterial growth by targeting enzymes involved in cell wall synthesis. For example:

- Mechanism of Action : The dicarboxylic acid structure may interact with bacterial enzymes, disrupting their function and inhibiting growth.

- Case Study : A study demonstrated that similar compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural diversity allows it to interact with various cellular targets, making it a candidate for anticancer research:

- Enzyme Inhibition : Research has indicated that certain derivatives can inhibit enzymes critical for cancer cell proliferation.

- Molecular Docking Studies : These studies suggest potential interactions with cancer-related targets, indicating a pathway for therapeutic development .

Synthesis and Functionalization

Various synthetic routes have been explored to produce this compound and its derivatives. These methods allow for selective functionalization, enhancing its biological activity:

| Synthesis Method | Description |

|---|---|

| Direct Condensation | Involves the reaction of benzene derivatives with dicarboxylic acids. |

| Functional Group Modification | Allows the introduction of hydroxyl or ether functionalities to improve solubility and reactivity. |

Interaction Studies

Research has focused on how this compound binds to proteins or nucleic acids, which is crucial for understanding its mechanism of action:

Scientific Research Applications

Benzene-1,3-dicarboxylic acid; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; propane-1,2-diol is a complex organic compound with a structural diversity that lends itself to utility in chemical applications, particularly in pharmaceuticals and polymer chemistry. The compound features a benzene ring with two carboxylic acid groups at the 1 and 3 positions, a furan derivative (furan-2,5-dione), and hydroxylated ethylene glycol and propylene glycol moieties. The presence of multiple reactive sites allows for the synthesis of various derivatives through selective functionalization.

Potential Applications

- Chemical Synthesis The reactivity of benzene-1,3-dicarboxylic acid; furan-2,5-dione; 2-(2-hydroxyethoxy)ethanol; propane-1,2-diol can be attributed to its functional groups. The presence of multiple reactive sites allows for the synthesis of various derivatives through selective functionalization.

- Biological Applications Interaction studies involving this compound often focus on its ability to bind with proteins or nucleic acids. Such studies are crucial for understanding its mechanism of action in biological systems. Research has indicated that derivatives of benzene-1,3-dicarboxylic acid can inhibit specific enzymes involved in bacterial cell wall synthesis. Additionally, studies on molecular docking have suggested potential interactions with targets relevant to cancer therapy.

- Production of Phthalic Anhydride Biomass-derived furan and maleic anhydride (furan-2,5-dione) can be used to produce renewable phthalic anhydride (2-benzofuran-1,3-dione) . Furan and maleic anhydride were converted to phthalic anhydride in two reaction steps: Diels–Alder cycloaddition followed by dehydration . Excellent yields for the Diels–Alder reaction between furan and maleic-anhydride were obtained at room temperature and solvent-free conditions (SFC) yielding 96% exo-4,10-dioxa-tricyclo[5.2.1.0] .

Related compounds and applications

- Furan-2,5-dicarboxylic acid Furan-2,5-dicarboxylic acid can be used in food contact materials .

- benzene-1,3-dicarboxylic acid,furan-2,5-dione,propane-1,2-diol,terephthalic acid This compound is also known as 1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 2,5-furandione and 1,2-propanediol .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of Benzene-1,3-dicarboxylic Acid with Isomers

Key Insight : The meta-substitution in Benzene-1,3-dicarboxylic acid reduces symmetry compared to para-substituted terephthalic acid, impacting crystallinity in polymers .

Table 2: Comparison of Furan-2,5-dione with Related Anhydrides

Key Insight : Maleic anhydride’s smaller ring size increases ring strain, enhancing reactivity in copolymerization compared to phthalic anhydride .

Table 3: Comparison of 2-(2-Hydroxyethoxy)ethanol with Glycol Ethers

Key Insight: The additional ether group in 2-(2-hydroxyethoxy)ethanol improves water solubility compared to alkyl-substituted glycol ethers .

Table 4: Comparison of Propane-1,2-diol with Other Diols

Key Insight : Propane-1,2-diol’s asymmetric carbon enhances stereochemical versatility in polymer branching compared to symmetric diols like ethylene glycol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.